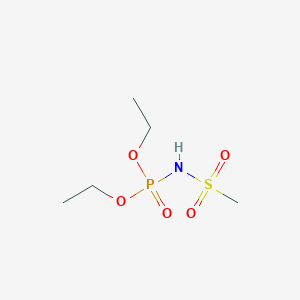

N-(DIETHOXYPHOSPHORYL)METHANESULFONAMIDE

Description

N-(Diethoxyphosphoryl)methanesulfonamide is a hybrid organophosphorus-sulfonamide compound characterized by a methanesulfonamide backbone (CH₃SO₂NH₂) modified with a diethoxyphosphoryl group [–PO(OCH₂CH₃)₂] at the nitrogen atom. This structure combines the electron-withdrawing sulfonamide group with the sterically bulky phosphoryl moiety, making it a candidate for applications in medicinal chemistry, agrochemicals, or coordination chemistry. Its reactivity and stability are influenced by the interplay between the phosphoryl and sulfonyl groups, which modulate its acidity, solubility, and interaction with biological targets .

Properties

IUPAC Name |

N-diethoxyphosphorylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO5PS/c1-4-10-12(7,11-5-2)6-13(3,8)9/h4-5H2,1-3H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEXYUUNVZAZRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NS(=O)(=O)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO5PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(DIETHOXYPHOSPHORYL)METHANESULFONAMIDE typically involves the reaction of diethyl phosphite with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Methanesulfonamide Class

N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide ():

- Structural Differences : These compounds feature aryl substituents (methylphenyl groups) instead of a phosphoryl group.

- Electronic Properties : The aryl groups donate electrons via resonance, reducing the sulfonamide’s acidity compared to the phosphorylated derivative.

- Conformational Stability : DFT studies show that steric hindrance from the methylphenyl groups restricts rotational freedom around the N–S bond, whereas the diethoxyphosphoryl group in N-(Diethoxyphosphoryl)methanesulfonamide introduces torsional flexibility due to its tetrahedral geometry .

N-(5-(tert-Butyl)-2-hydroxyphenyl)methanesulfonamide ():

- Functional Groups : The tert-butyl and hydroxyl groups enhance hydrophobicity and hydrogen-bonding capacity, respectively.

- Antioxidant Activity: Quantum-chemical calculations predict that the hydroxyl group participates in radical scavenging, a property absent in the phosphorylated derivative due to its lack of phenolic –OH groups .

Phosphorylated Analogues

N-(Diisopropoxyphosphoryl)-4-methoxyaniline ():

- Backbone Differences : This compound substitutes methanesulfonamide with an aniline group, altering electronic properties. The methoxy group (–OCH₃) on the aromatic ring enhances electron density, contrasting with the electron-deficient sulfonamide.

Nitrosamine Derivatives ()

Compounds like N-Nitrosodimethylamine (NDMA) are structurally distinct but share functional group complexity:

- Toxicity Profile: NDMA is a potent carcinogen due to its nitroso group (–N=O), which induces DNA alkylation. In contrast, this compound lacks nitroso functionality, suggesting lower genotoxic risk .

Comparative Data Table

*Estimated based on functional group contributions.

Research Findings and Implications

- Reactivity : The diethoxyphosphoryl group in this compound enhances electrophilicity at the phosphorus atom, enabling phosphorylation reactions. This contrasts with aryl-substituted methanesulfonamides, where reactivity is dominated by the sulfonyl group .

- Stability : Phosphorylated derivatives exhibit greater hydrolytic stability compared to nitrosamines (e.g., NDMA), which degrade rapidly in acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.